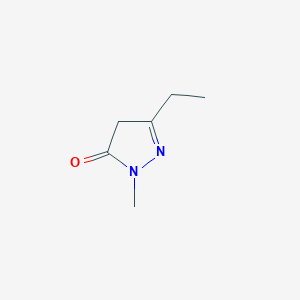
3-ethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one
Overview
Description
“3-ethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one” is a chemical compound with the molecular formula C6H10N2O . It is a member of the pyrazole family, which are heterocyclic compounds containing a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of “3-ethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one” can be achieved through several methods. One such method involves the reaction of 4-chloro-3-methylpyrazole and ethyl bromoacetate in the presence of a base . Another method involves a four-step, practical, and easily scalable synthesis, which is an important building block of the antidiabetic drug glimepiride .Molecular Structure Analysis
The molecular structure of “3-ethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one” consists of a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The compound has a molecular weight of 126.16 g/mol . The InChIKey of the compound is UIARRXNAPPSDFS-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving “3-ethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one” are diverse. For instance, it can react with nitromethane in the presence of dibenzoyl peroxide and triethylamine in ethanol to produce a nitro derivative .Physical And Chemical Properties Analysis
“3-ethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one” is a compound with a molecular weight of 126.16 g/mol . It has a topological polar surface area of 32.7 Ų and a complexity of 162 . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body has attracted increasing attention in recent years .
Therapeutic Potential of Imidazole Compounds
Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biological Properties of Pyrazole Scaffold
Pyrazole scaffold has noteworthy biological properties including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal .
Formation of 4,5-dihydro-1H-imidazol-5-ones
A number of substituted 4,5-dihydro-1H-imidazol-5-ones which contain a highly strained spiro structure belong to selective and non-toxic herbicides . For example, Avapro and Avalide (both contain a spiro structure produced by Bristol-Myers Squibb) are angiotensin II receptor blockers used to treat hypertension .
Synthesis of 1,3,5-Triarylpyrazoline Compounds
1,3,5-Triarylpyrazoline compounds have excellent fluorescence and better hole transport characteristics, thermal stability and washing resistance . They can be used as photoluminescent and photoluminescent materials, organic nonlinear optical materials and photorefractive materials .
Safety and Hazards
When handling “3-ethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one”, it is advised to avoid long-term or frequent contact with the compound and avoid inhaling its dust or solution . If contact occurs with skin or eyes, it should be immediately washed with plenty of water and medical help should be sought .
Future Directions
properties
IUPAC Name |
5-ethyl-2-methyl-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-3-5-4-6(9)8(2)7-5/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIARRXNAPPSDFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one | |
CAS RN |
31272-03-4 | |
| Record name | 3-ethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-[(7-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B3423685.png)

